4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one
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Overview
Description
4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one is an organophosphorus compound that features a cyclohexyl group and two methyl groups attached to a thiaphosphinine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinine-4-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent, such as tetrahydrofuran (THF), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, phosphines
Substitution: Substituted thiaphosphinine derivatives
Scientific Research Applications
4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, leading to the observed biological effects. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-cyclohexen-1-one
- 4,4-Dimethylcyclohexa-2,5-dien-1-one
- 4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-selenaphosphinin-4-one
Uniqueness
4-Cyclohexyl-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one is unique due to the presence of the thiaphosphinine ring, which imparts distinct chemical and physical properties The cyclohexyl group enhances the compound’s lipophilicity, making it more suitable for interactions with hydrophobic biological targets
Properties
CAS No. |
57044-89-0 |
---|---|
Molecular Formula |
C12H19OPS |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-cyclohexyl-2,6-dimethyl-1,4λ5-thiaphosphinine 4-oxide |
InChI |
InChI=1S/C12H19OPS/c1-10-8-14(13,9-11(2)15-10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
MUBZIVLLSKWHJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CP(=O)(C=C(S1)C)C2CCCCC2 |
Origin of Product |
United States |
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